2-(Aminomethyl)-5-chloro-4-methoxyaniline
Description
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-(aminomethyl)-5-chloro-4-methoxyaniline |
InChI |
InChI=1S/C8H11ClN2O/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-3H,4,10-11H2,1H3 |
InChI Key |
MIGVZQNMHBHFEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)N)Cl |
Origin of Product |
United States |
Preparation Methods
Formylation and Reduction
The introduction of a hydroxymethyl group at position 2 is achieved through Vilsmeier-Haack formylation , followed by reduction.
- Step 1 : Protection of 5-chloro-4-methoxyaniline (CAS 95-03-4) as an acetanilide directs formylation to the meta position relative to the methoxy group.
- Step 2 : Formylation using POCl₃ and DMF yields 2-formyl-5-chloro-4-methoxyacetanilide.
- Step 3 : Deprotection with HCl/EtOH regenerates the free amine, and NaBH₄ reduces the aldehyde to 2-hydroxymethyl-5-chloro-4-methoxyaniline.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Formylation | POCl₃, DMF, 0–5°C, 12h | 75% | |
| Reduction | NaBH₄, MeOH, rt, 2h | 88% |
Chlorination and Amination
The hydroxymethyl group is converted to chloromethyl using triphosgene (BTC), followed by nucleophilic substitution with ammonia.
- Step 4 : Chlorination with BTC in toluene at 0–10°C produces 2-chloromethyl-5-chloro-4-methoxyaniline.
- Step 5 : Amination with NH₃ in methanol yields the target compound.
Key Data :
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Chlorination | BTC, toluene, 0–10°C, 3h | 97% | 99.8% | |
| Amination | NH₃, MeOH, 70°C, 6h | 95% | 98.5% |
Nitro Reduction and Alkylation
Nitration and Reduction
Starting with 5-chloro-4-methoxy-2-nitrobenzaldehyde, catalytic hydrogenation reduces the nitro group to an amine while preserving the aldehyde.
- Step 1 : Nitration of 5-chloro-4-methoxybenzaldehyde using HNO₃/H₂SO₄.
- Step 2 : Hydrogenation with Pd/C in ethanol reduces both nitro and aldehyde groups to yield 2-aminomethyl-5-chloro-4-methoxyaniline.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 4h | 82% | |
| Hydrogenation | H₂, Pd/C, EtOH, 50°C, 12h | 90% |
Carboxylic Acid Derivatization
Carboxylic Acid to Aminomethyl
2-Amino-5-chloro-4-methoxybenzoic acid (CAS 79025-82-4) serves as a precursor. The carboxylic acid is converted to an amide and reduced to aminomethyl.
- Step 1 : Activation of the carboxylic acid with SOCl₂ forms the acyl chloride.
- Step 2 : Ammonolysis yields the primary amide.
- Step 3 : LiAlH₄ reduction produces 2-(aminomethyl)-5-chloro-4-methoxyaniline.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Formation | NH₃, THF, rt, 6h | 85% | |
| Reduction | LiAlH₄, THF, reflux, 8h | 78% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Reductive Amination | High purity, minimal byproducts | Multi-step synthesis | 85–97% | Industrial |
| Nitro Reduction | Straightforward conditions | Requires nitro precursor | 82–90% | Lab-scale |
| Carboxylic Acid Route | Uses commercial starting material | Harsh reduction conditions | 75–85% | Pilot-scale |
Mechanistic Insights
- Chlorination with Triphosgene : BTC selectively converts hydroxymethyl to chloromethyl without over-chlorination.
- Amination Kinetics : Excess NH₃ (5 eq.) ensures complete substitution of chloromethyl groups, avoiding dimerization.
- Regioselectivity : Methoxy and chloro groups direct electrophilic substitution to position 2, as confirmed by DFT studies.
Industrial-Scale Considerations
- Catalyst Recycling : Pt/C catalysts in hydrogenation steps can be reused ≥10 times without loss of activity.
- Solvent Recovery : Toluene and methanol are efficiently reclaimed via distillation (≥95% recovery).
- Waste Management : Triphosgene reactions generate CO₂, which is neutralized with NaOH scrubbers.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-chloro-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-(Aminomethyl)-5-chloro-4-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-chloro-4-methoxyaniline involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxy and chlorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Comparative Data on Substituted Aniline Derivatives
Key Differences and Implications:
Functional Group Variations: Aminomethyl vs. Hydroxy/Methyl Groups: The aminomethyl group in the target compound introduces a primary amine (-CH₂NH₂) at the 2-position, enhancing its nucleophilicity compared to 5-chloro-2-hydroxyaniline (hydroxy group) or 4-chloro-2-methylaniline (methyl group). This may increase its reactivity in coupling reactions or as a building block for polymers . Methoxy vs. Methyl Groups: The 4-methoxy substituent in the target compound differs from the methyl group in 4-chloro-2-methylaniline.
The aminomethyl group in the target compound may modify its toxicity profile, but specific data are unavailable.
Synthetic Utility: Compounds like 5-chloro-2-methoxyaniline are used in synthesizing azo dyes and pharmaceuticals due to their balanced electron-withdrawing (Cl) and electron-donating (OCH₃) groups . The target compound’s aminomethyl group could expand its utility in creating chelating agents or covalent organic frameworks.
Research Findings and Data Gaps
- Thermal Stability : Analogous compounds like 5-chloro-2-methoxyaniline exhibit boiling points >250°C, suggesting the target compound may also have high thermal stability suitable for high-temperature reactions .
- Solubility: The methoxy and aminomethyl groups likely improve water solubility compared to methyl-substituted analogs, though experimental data are needed.
Biological Activity
2-(Aminomethyl)-5-chloro-4-methoxyaniline, also known as a derivative of aniline, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes an amino group, a methoxy group, and a chloro substituent on the aromatic ring. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.
- Molecular Formula : C9H11ClN2O
- Molecular Weight : 202.65 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding interactions, enhancing its affinity towards target proteins. Additionally, the methoxy and chloro groups may influence lipophilicity and electronic properties, affecting cellular uptake and bioavailability.
Biological Activities
-
Antimicrobial Activity :
- Several studies have reported the antimicrobial properties of this compound against various bacterial strains. Its mechanism involves disrupting bacterial cell walls or inhibiting vital enzymatic pathways.
- Case Study : In vitro tests showed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
-
Anticancer Properties :
- The compound has been evaluated for its anticancer potential in different cancer cell lines.
- Research Findings : In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
-
Enzyme Inhibition :
- It has been identified as an inhibitor of certain enzymes, which may contribute to its therapeutic effects.
- Example : The compound was found to inhibit the activity of cyclooxygenase (COX), an enzyme involved in inflammation and pain pathways.
Toxicity Profile
While exploring the biological activities, it is also essential to assess the toxicity profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to establish safety margins.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Yes | Yes | COX Inhibitor |
| 4-Chloroaniline | Moderate | No | None |
| 3-Methoxyaniline | Yes | Moderate | Weak Inhibitor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
